Z-Phe-ONp
Overview
Description
Z-Phe-ONp, also known as 4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-phenylalaninate, is an organic compound with the molecular formula C23H20N2O6 . It is generally a white to light yellow crystalline or powdery solid . It is a substrate that can be recognized and hydrolyzed by the enzyme carboxylase .
Synthesis Analysis
The preparation method of Z-Phe-ONp is generally a transesterification reaction between N-benzyloxycarbonyl-L-phenylalanine and p-nitrophenyl ester . The reaction is usually carried out in an organic solvent at a suitable temperature and reaction time .Chemical Reactions Analysis
Z-Phe-ONp is a substrate that can be recognized and hydrolyzed by the enzyme carboxylase . It is commonly used in in vitro assays to determine enzyme activity .Physical And Chemical Properties Analysis
Z-Phe-ONp has a molar mass of 420.41 . It has a predicted density of 1.303±0.06 g/cm3 . Its melting point is 126-126.5 °C and its boiling point is predicted to be 626.2±55.0 °C . The pKa is predicted to be 10.62±0.46 .Scientific Research Applications
Nanomedicine
- Summary of the application : Molecules based on the Phe-Phe motif, such as Z-Phe-ONp, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
- Methods of application : These molecules are prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . They can deliver powerful and selective biological messages to cells, thus making them ideal candidates for biological applications .
- Results or outcomes : The unique physico-chemical properties of these nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .
Peptide Synthesis
- Summary of the application : Z-Phe-ONp is used in the solid-phase peptide synthesis (SPPS) method .
- Methods of application : In 1978, Kunz prepared a tripeptide, 2-(triphenylphosphonio)ethoxycarbonyl-Leu-Phe-Phe-OtBu using a water-based method .
- Results or outcomes : The development of water-soluble protecting groups and their applicability in protecting amino acids for SPPS has been demonstrated .
Photocatalytic Hydrogen Evolution
- Summary of the application : Interdisciplinary scientific collaboration promotes the innovative development of scientific research. Photocatalytic hydrogen evolution (PHE) is a typical interdisciplinary subject .
- Methods of application : Bibliometric analysis could be used to understand the stage of research in a particular subject .
- Results or outcomes : This study aims to explore the characteristics of discipline interaction and the temporal evolution in the field .
Biogenic Zinc Oxide Nanoparticles
- Summary of the application : Biogenic Zinc Oxide Nanoparticles (ZnO NPs) have healthcare and biomedical applications .
- Methods of application : ZnO NPs are synthesized as a substitute of conventional route due to avoidance of threat of hazardous, costly precursors .
- Results or outcomes : ZnO NPs have undergone extensive research. In addition to their potential applications as antibiotics, antioxidants, anti-diabetics, and cytotoxic agents, ZnO NPs also hold a promising future as an antiviral treatment for SARS-CoV-2 .
Detection of Mycotoxins
- Summary of the application : Small peptides obtained from phages display peptide libraries can be used as biosensors for the detection of mycotoxins .
- Methods of application : These small peptides can act as coating antigens, competitive antigens, and anti-immune complexes in immunoassays for the detection of mycotoxins .
- Results or outcomes : Some of these peptides are even more effective than antibodies in detecting mycotoxins .
Phenol Degradative Meta-Pathway
Safety And Hazards
Z-Phe-ONp has low toxicity under normal conditions of use, but general laboratory safety practices should still be followed . It should be kept away from fire sources and oxidants, and contact with strong acid and alkali should be avoided . Inhalation of dust or contact with skin should be avoided, and appropriate personal protective equipment, such as lab gloves and goggles, should be worn if necessary . If swallowed or touched, medical help should be sought immediately .
properties
IUPAC Name |
(4-nitrophenyl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENQUPLPBPLGU-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948647 | |
Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Phe-ONp | |
CAS RN |
2578-84-9, 2578-86-1 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-phenylalanine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2578-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyloxycarbonylphenylalanine 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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